

6-Aminoisoquinoline: A Core Scaffold for Kinase Inhibitors

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Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoisoquinoline is a heterocyclic aromatic amine that has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid structure and the presence of a reactive amino group provide a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **6-aminoisoquinoline**, with a focus on its role in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts centered on this important molecular core.

Chemical and Physical Properties

6-Aminoisoquinoline is a solid at room temperature with a molecular formula of $C_9H_8N_2$ and a molecular weight of 144.17 g/mol .^{[1][2][3]} Its structure consists of an isoquinoline ring system with an amino group substituted at the 6-position.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂	[1] [2] [3]
Molecular Weight	144.17 g/mol	[1] [2] [3]
CAS Number	23687-26-5	[1] [2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term	[2]

Synthesis of 6-Aminoisoquinoline

A common method for the synthesis of **6-aminoisoquinoline** involves the reaction of 6-bromoisoquinoline with ammonia in the presence of a copper(II) sulfate catalyst.

Experimental Protocol: Synthesis from 6-Bromoisoquinoline

Materials:

- 6-Bromoisoquinoline
- 28% Ammonia solution
- Copper(II) sulfate pentahydrate
- 10% aqueous sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Dichloromethane

- Autoclave

Procedure:

- In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper(II) sulfate pentahydrate.
- Seal the autoclave and stir the mixture at 190 °C for 6 hours.
- After the reaction is complete, cool the autoclave to room temperature.
- Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.
- Extract the aqueous solution with ethyl acetate (5 x 100 mL).
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Suspend the resulting crude product in dichloromethane and filter to obtain **6-aminoisoquinoline** as a light brown crystalline solid (yield: 10.2 g, 85%).

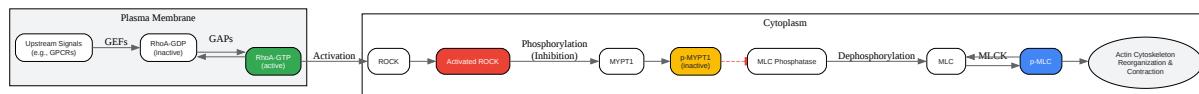
Biological Significance: A Scaffold for ROCK Inhibitors

The **6-aminoisoquinoline** core is a key structural feature in a number of potent and selective kinase inhibitors. Of particular note is its role in the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and contraction.

The ROCK Signaling Pathway

The RhoA-ROCK signaling pathway plays a crucial role in regulating cellular contractility. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, including Myosin Phosphatase Target subunit 1 (MYPT1), which leads to the inhibition of Myosin Light Chain

(MLC) phosphatase. This results in an increase in the phosphorylation of MLC and subsequent smooth muscle contraction and actin cytoskeleton reorganization.



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Caption: The RhoA-ROCK Signaling Pathway.

6-Aminoisoquinoline Derivatives as ROCK Inhibitors

Derivatives of **6-aminoisoquinoline** have been extensively explored as ROCK inhibitors. A prominent example is Netarsudil, an FDA-approved drug for the treatment of glaucoma. Netarsudil is an aminoisoquinoline derivative that lowers intraocular pressure by inhibiting ROCK, which increases the outflow of aqueous humor through the trabecular meshwork. It also inhibits the norepinephrine transporter (NET), which is thought to reduce aqueous humor production.

The table below summarizes the *in vitro* inhibitory activity of selected 6-substituted isoquinolin-1-amine derivatives against ROCK1 and ROCK2. These compounds are structurally related to **6-aminoisoquinoline** and highlight the potential of this scaffold in developing potent ROCK inhibitors.

Compound	R Group	ROCK1 IC ₅₀ (nM)	ROCK2 IC ₅₀ (nM)
18	-	650	670
24	-	1690	100

Data extracted from a study on fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.

Experimental Protocol: In Vitro ROCK Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against ROCK kinases using a commercially available ELISA-based assay kit.

Materials:

- Recombinant active ROCK1 or ROCK2 enzyme
- MYPT1 (Myosin Phosphatase Target Subunit 1) coated microplate
- Kinase assay buffer
- ATP solution
- Test compounds (e.g., **6-aminoisoquinoline** derivatives) dissolved in DMSO
- Anti-phospho-MYPT1 (Thr696) primary antibody
- HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the final desired concentrations.
- Kinase Reaction:

- Add kinase assay buffer to the wells of the MYPT1-coated microplate.
- Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.
- Add the ROCK enzyme to all wells except the "no enzyme" control.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for 30-60 minutes.

• Detection:

- Wash the plate multiple times with wash buffer to remove the reaction mixture.
- Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 1 hour.
- Wash the plate to remove unbound primary antibody.
- Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
- Wash the plate to remove unbound secondary antibody.

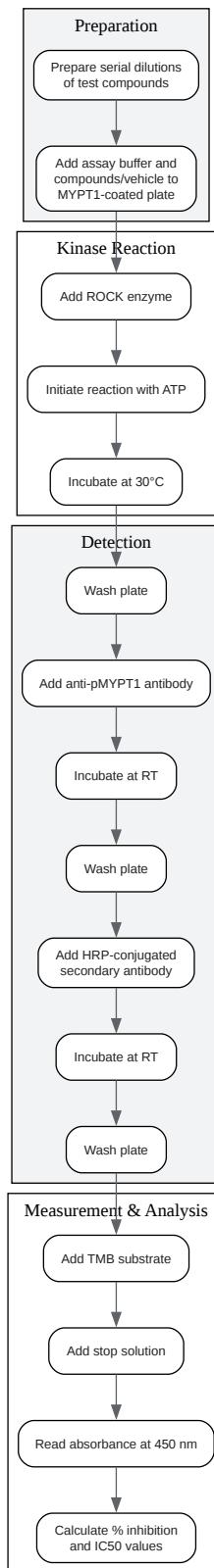
• Signal Development and Measurement:

- Add the TMB substrate to each well and incubate in the dark until a blue color develops.
- Stop the reaction by adding the stop solution, which will turn the color to yellow.
- Measure the absorbance at 450 nm using a microplate reader.

• Data Analysis:

- Subtract the background absorbance (from "no enzyme" wells) from all other readings.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.

- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for an in vitro ROCK kinase assay.

Conclusion

6-Aminoisoquinoline represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its synthetic tractability and proven success in yielding potent and selective inhibitors, such as the ROCK inhibitor Netarsudil, underscore its importance in modern drug discovery. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and pharmacology, facilitating the exploration and development of new therapeutic agents based on the **6-aminoisoquinoline** core.

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